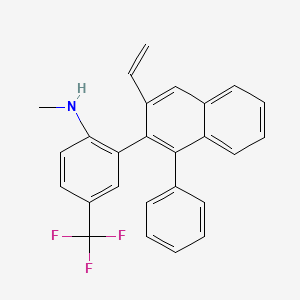
N-methyl-2-(1-phenyl-3-vinylnaphthalen-2-yl)-4-(trifluoromethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-methyl-2-(1-phenyl-3-vinylnaphthalen-2-yl)-4-(trifluoromethyl)aniline” is a complex organic compound that belongs to the class of aromatic amines This compound features a naphthalene ring system substituted with phenyl, vinyl, and trifluoromethyl groups, along with a methylated aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-methyl-2-(1-phenyl-3-vinylnaphthalen-2-yl)-4-(trifluoromethyl)aniline” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Naphthalene Core: Starting with a naphthalene derivative, such as 2-bromo-1-phenyl-naphthalene, which can be synthesized through bromination and subsequent Suzuki coupling with phenylboronic acid.
Vinylation: Introduction of the vinyl group can be achieved through Heck coupling using a suitable vinyl halide.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide in the presence of a catalyst.
N-Methylation: The final step involves the methylation of the aniline nitrogen using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques like chromatography and recrystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the vinyl group or the aromatic rings, potentially leading to hydrogenated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene or phenyl rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce hydrogenated compounds.
科学的研究の応用
Chemistry
In chemistry, “N-methyl-2-(1-phenyl-3-vinylnaphthalen-2-yl)-4-(trifluoromethyl)aniline” can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
Industry
In the industrial sector, such compounds may be used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action for “N-methyl-2-(1-phenyl-3-vinylnaphthalen-2-yl)-4-(trifluoromethyl)aniline” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes.
類似化合物との比較
Similar Compounds
- N-methyl-2-(1-phenyl-3-vinylnaphthalen-2-yl)aniline
- N-methyl-2-(1-phenyl-3-vinylnaphthalen-2-yl)-4-methyl-aniline
- N-methyl-2-(1-phenyl-3-vinylnaphthalen-2-yl)-4-chloro-aniline
Uniqueness
The presence of the trifluoromethyl group in “N-methyl-2-(1-phenyl-3-vinylnaphthalen-2-yl)-4-(trifluoromethyl)aniline” distinguishes it from similar compounds. This group can significantly influence the compound’s chemical reactivity, stability, and biological activity, making it unique in its class.
特性
分子式 |
C26H20F3N |
|---|---|
分子量 |
403.4 g/mol |
IUPAC名 |
2-(3-ethenyl-1-phenylnaphthalen-2-yl)-N-methyl-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C26H20F3N/c1-3-17-15-19-11-7-8-12-21(19)25(18-9-5-4-6-10-18)24(17)22-16-20(26(27,28)29)13-14-23(22)30-2/h3-16,30H,1H2,2H3 |
InChIキー |
OHRRLARJXOXQAL-UHFFFAOYSA-N |
正規SMILES |
CNC1=C(C=C(C=C1)C(F)(F)F)C2=C(C3=CC=CC=C3C=C2C=C)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


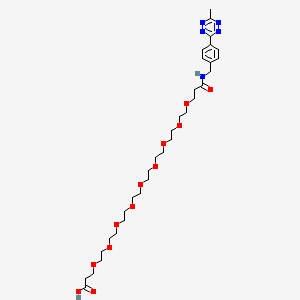

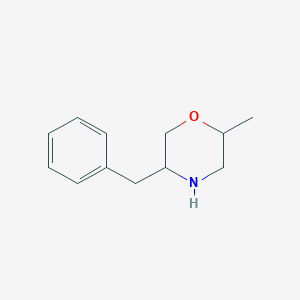
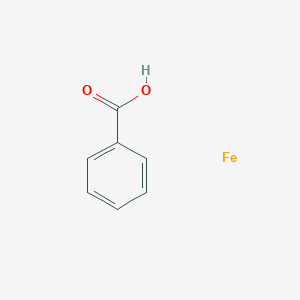
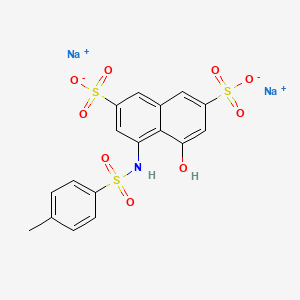
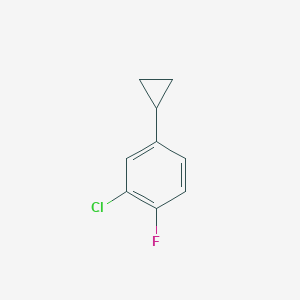
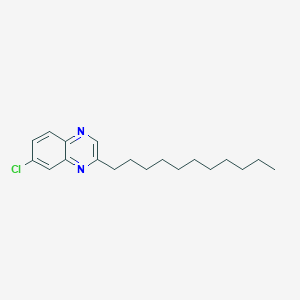

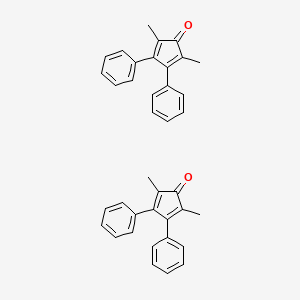
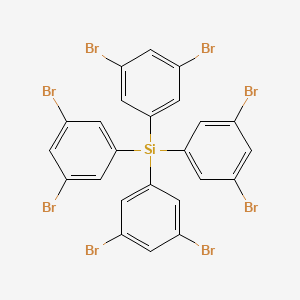
![[4,6-Diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12335237.png)
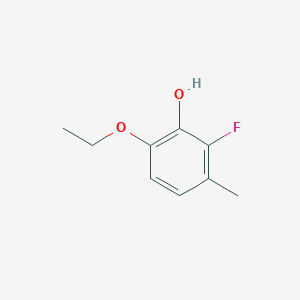
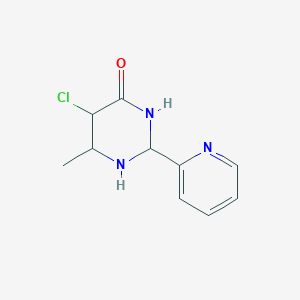
![(2R)-2-amino-5-[(2,2-dimethylhydrazinyl)methylideneamino]pentanoic acid](/img/structure/B12335252.png)
